2-Chloropropionyl chloride

Vue d'ensemble

Description

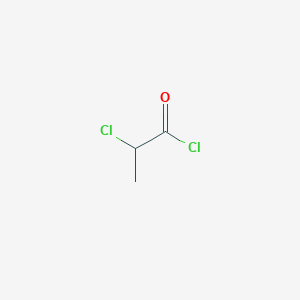

2-Chloropropionyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chlorine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloropropionyl chloride can be synthesized through several methods:

Chlorination of Propionyl Chloride: This method involves the chlorination of propionyl chloride using chlorine gas.

Acyl Chlorination of 2-Chloropropionic Acid: In this method, 2-chloropropionic acid is treated with acyl chlorination reagents such as thionyl chloride, phosphorus trichloride, or phosgene.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of propionyl chloride due to its simplicity and the stable quality of the product. the acyl chlorination method is also used, especially when high purity is required .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloropropionyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Dechlorination Reactions: On certain metal surfaces like copper, this compound can undergo dechlorination to form methylketene, which can further dimerize to form 2,4-dimethylcyclobutane-1,3-dione.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Copper surfaces for dechlorination reactions

Solvents: Organic solvents like dichloromethane or toluene

Major Products

Amides, Esters, Thioesters: Formed through substitution reactions

Methylketene and Dimers: Formed through dechlorination reactions on metal surfaces

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry:

2-Chloropropionyl chloride is primarily used as a reagent in organic synthesis. It acts as an acylating agent, facilitating the formation of various derivatives such as amides, esters, and thioesters through nucleophilic substitution reactions. This capability is crucial for developing complex organic molecules.

Synthesis of Lactones:

This compound is utilized in the synthesis of lactones, which are important cyclic esters used in pharmaceuticals and agrochemicals. The ability to modify the structure of lactones makes this compound valuable in creating specific compounds tailored for desired biological activities .

Surface Functionalization

Chemical Surface Functionalization:

In materials science, this compound is employed for the chemical surface functionalization of polymers like parylene C. This process enhances adhesion properties, making it suitable for applications in coatings and adhesives .

Polymer Chemistry

Synthesis of Macroinitiators:

The compound serves as a precursor for synthesizing poly(ethylene glycol) macroinitiators used in atom transfer radical polymerization (ATRP). This method allows for the creation of well-defined polymer architectures essential for advanced materials .

Nanotechnology

Modification of Nanoparticles:

this compound is used to prepare chlorine-modified titanium dioxide nanoparticles. These modified nanoparticles have significant applications in photocatalysis, where they can enhance the efficiency of chemical reactions under light irradiation .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

As an important pharmaceutical intermediate, this compound is involved in synthesizing various active pharmaceutical ingredients (APIs). Its reactivity allows for the incorporation of specific functional groups necessary for biological activity .

Case Study: Antimicrobial Agents

A notable application includes its role in developing antimicrobial agents where it serves as a building block for more complex structures that exhibit potent biological activity against pathogens.

Analytical Chemistry

Quality Control and Analysis:

Recent advancements have introduced methods for analyzing related substances of this compound using gas chromatography (GC). These methods ensure high sensitivity and effective separation, which are critical for maintaining quality control in its production .

Table 1: Applications Overview

| Application Area | Specific Use |

|---|---|

| Chemical Synthesis | Reagent for amides, esters, lactones |

| Surface Functionalization | Enhancing adhesion properties of polymers |

| Polymer Chemistry | Synthesis of macroinitiators for ATRP |

| Nanotechnology | Modification of titanium dioxide nanoparticles |

| Pharmaceutical Applications | Intermediate in drug synthesis |

| Analytical Chemistry | GC methods for quality control |

Mécanisme D'action

The mechanism of action of 2-chloropropionyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of the chlorine atom also allows for dechlorination reactions, especially on metal surfaces, resulting in the formation of reactive intermediates like methylketene .

Comparaison Avec Des Composés Similaires

2-Chloropropionyl chloride can be compared with other similar compounds such as:

2-Bromopropionyl Bromide: Similar in structure but contains bromine instead of chlorine.

3-Chloropropionyl Chloride: Contains a chlorine atom at a different position on the carbon chain.

Propionyl Chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions but still valuable as an acylating agent.

These comparisons highlight the unique reactivity of this compound due to the presence of both the acyl chloride group and the chlorine atom, making it a versatile reagent in organic synthesis.

Activité Biologique

2-Chloropropionyl chloride (CAS number: 7623-09-8) is a chemical compound with significant applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its biological activity is of interest due to its potential effects on biological systems and its utility in chemical reactions involving biological substrates.

- Molecular Formula : C₃H₄Cl₂O

- Molecular Weight : 126.97 g/mol

- IUPAC Name : 2-chloropropanoyl chloride

- Physical State : Colorless to yellow liquid

- Boiling Point : 109.0°C to 111.0°C

- Reactivity : Reacts violently with water, releasing toxic gases such as hydrochloric acid (HCl) .

Biological Applications

This compound is primarily used as a reagent in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It serves as an acylating agent in the synthesis of various bioactive compounds.

- Polymer Chemistry : Used in the preparation of poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP), which is crucial for developing advanced materials .

The biological activity of this compound can be attributed to its ability to modify biomolecules through acylation reactions. This modification can influence the biological properties of target molecules, enhancing their reactivity or altering their interaction with biological systems.

Case Study: Reaction on Copper Surfaces

Recent studies have investigated the reactions of this compound on Cu(100) surfaces using techniques such as X-ray photoelectron spectroscopy and density functional theory (DFT) calculations. The findings revealed that:

- The compound undergoes dechlorination, resulting in the formation of methylketene, which can further react to form cyclic compounds at low temperatures .

- These reactions highlight the potential for using this compound in catalytic processes relevant to surface chemistry and material science.

Toxicological Profile

This compound is classified as a hazardous substance:

- Corrosive : Causes severe skin burns and eye damage.

- Flammable : Can ignite easily and produce harmful vapors.

- Water-reactive : Releases toxic gases upon contact with moisture .

Research Findings

A review of literature indicates several key findings regarding the biological activity and safety profile of this compound:

- Reactivity with Biological Molecules : It has been shown to effectively acylate amino acids and other nucleophiles, indicating potential applications in drug design.

- Environmental Impact : Its reactivity raises concerns about environmental persistence and toxicity, necessitating careful handling and usage protocols .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 7623-09-8 |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol |

| Boiling Point | 109.0°C to 111.0°C |

| Hazard Classification | Corrosive, Flammable |

| Biological Applications | Pharmaceuticals, Polymers |

Propriétés

IUPAC Name |

2-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864097 | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.0 [mmHg] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7623-09-8 | |

| Record name | 2-Chloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Chloropropionyl chloride?

A1: this compound has the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, [] describes the use of Infrared (IR), Ultraviolet-visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. For example, NMR analysis shows characteristic peaks at δ 3.08, 2H, t, J = 6 Hz; 3.71, 2H, t, J = 6 Hz; 4.00 ppm, 2H, s. []

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is highly irritating to the skin, eyes, and mucous membranes. It should be handled in a fume hood with appropriate personal protective equipment. []

Q4: How is this compound used in Friedel-Crafts reactions?

A4: this compound serves as an acylating agent in Friedel-Crafts reactions. It reacts with aromatic compounds like benzene in the presence of Lewis acid catalysts like aluminum chloride to produce α,β′-dichloroalkyl ketones. This reaction is exemplified by the synthesis of 2-chlorovinyl 1,1-dichloroethyl ketone from this compound and 1,2-dichloroethene. [, , ]

Q5: Can this compound be used to synthesize optically active compounds?

A5: Yes, [] describes the asymmetric synthesis of a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative, a potent phosphodiesterase inhibitor, using (R)-2-Chloropropionyl chloride as the starting material. This chiral pool approach allows for the synthesis of the target compound with high optical yield. []

Q6: How is this compound utilized in the synthesis of polymers?

A6: this compound plays a crucial role in synthesizing various polymers.

- It is used to introduce initiating sites for atom transfer radical polymerization (ATRP) onto various substrates. This process is exemplified by its reaction with hydroxyl groups on multiwalled carbon nanotubes (MWNT) to enable the grafting of polymers like poly(tert-butyl acrylate) (PtBA) and poly(4-vinylpyridine) (P4VP). []

- It is also employed to synthesize macroinitiators for ATRP, such as in the synthesis of well-defined poly(glycidol) macroinitiators. These macroinitiators are further used to produce block copolymers with controlled molecular weight distribution and composition. []

- Additionally, this compound is utilized in the preparation of star polymers, including β-cyclodextrin-based star block copolymers, through the esterification of hydroxyl groups. []

Q7: Can you provide an example of how this compound is used in pharmaceutical synthesis?

A7: [] details a large-scale synthesis of the antitumor agent R116010, where this compound is used in the first step. It reacts with N-phenyl-2-benzothiazolamine via a Friedel-Crafts reaction to yield an α-chloroketone intermediate. This intermediate is further processed to ultimately obtain the desired antitumor agent. []

Q8: How does this compound contribute to surface modification?

A8: [] demonstrates the use of this compound in surface modification, specifically for parylene C films. Friedel-Crafts acylation with this compound introduces a reactive chloropropionyl group onto the parylene C surface. This allows for the attachment of various functional groups, improving metal adhesion and enabling the grafting of polymers like poly-N-isopropylacrylamide (pNIPAM) via ATRP. []

Q9: Is this compound used in the synthesis of ephedrine or pseudoephedrine?

A9: Yes, both [] and [] introduce a novel method for synthesizing ephedrine and pseudoephedrine utilizing this compound. This method involves a Friedel-Crafts reaction between this compound and benzene to generate 2-chloro-1-phenyl-1-propanone. This intermediate then reacts with methylamine to produce 2-methylamino-1-phenyl-1-propanone, which is further processed to obtain the desired ephedrine or pseudoephedrine. This method offers a safer and more environmentally friendly alternative to traditional methods by avoiding the use of hazardous reagents like phosphorus trichloride and bromine. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.